molecular formula C23H38O3 B13941405 p-Methoxybenzoic acid, pentadecyl ester CAS No. 56954-74-6

p-Methoxybenzoic acid, pentadecyl ester

Cat. No.: B13941405
CAS No.: 56954-74-6
M. Wt: 362.5 g/mol
InChI Key: SBIJFQKFVBDDDU-UHFFFAOYSA-N
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Description

p-Methoxybenzoic acid, pentadecyl ester (CAS: Not explicitly provided) is a benzoic acid derivative esterified with a pentadecyl (C15) alkyl chain and a para-methoxy substituent on the aromatic ring. It has been identified as a minor constituent in the ethyl acetate extract of Olea europaea (olive) leaves, constituting 1.34% of the extract . Its structural features—a methoxy group at the para position and a long aliphatic chain—distinguish it from simpler benzoic acid esters and influence its physicochemical properties and biological interactions.

Properties

CAS No.

56954-74-6

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

pentadecyl 4-methoxybenzoate

InChI

InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(24)21-16-18-22(25-2)19-17-21/h16-19H,3-15,20H2,1-2H3

InChI Key

SBIJFQKFVBDDDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Esterification of p-Methoxybenzoic Acid with Pentadecanol

  • Method : Direct esterification involves reacting p-methoxybenzoic acid with pentadecanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction is typically performed with removal of water to drive the equilibrium toward ester formation.

  • Reaction Conditions : Heating under reflux, often with azeotropic removal of water using a Dean-Stark apparatus, in solvents like toluene or xylene.

  • Purification : The crude ester is purified by washing, drying, and sometimes recrystallization or chromatography.

  • Advantages : Straightforward and widely used for preparing esters of aromatic acids with long-chain alcohols.

Alkylation via Alkyl Halides or Sulfonate Esters

  • Alternative Method : As described in related compound syntheses (e.g., ethyl-2-methoxy-6-pentadecylbenzoate), alkylation of the acid or its salt with alkyl halides or sulfonate esters can be employed.

  • Example from Literature : In the synthesis of ethyl-2-methoxy-6-pentadecylbenzoate, the acid derivative is reacted with dimethyl sulfate in the presence of potassium carbonate in acetonitrile at 80°C for 3 hours, followed by workup and extraction to isolate the ester (yield ~80%).

  • Further Functionalization : The ester can be converted to mesylate derivatives and reacted with amines to form benzylamine analogues, indicating the versatility of the ester intermediate.

Method Reagents and Conditions Yield/Notes
Direct esterification p-Methoxybenzoic acid + pentadecanol + acid catalyst, reflux with water removal Typical esterification yields; purification by recrystallization
Alkylation (e.g., methylation) Acid or salt + dimethyl sulfate + K2CO3 in acetonitrile, 80°C, 3h ~80% yield for similar esters
Mesylate formation and substitution Methanesulfonyl chloride + triethylamine at 0°C, then amine substitution Used for further derivatization

(Source: Der Pharma Chemica, Vempati et al.)

Comparative Analysis of Preparation Methods

Aspect Direct Esterification Alkylation via Sulfate Esters
Starting Materials p-Methoxybenzoic acid, pentadecanol Acid derivatives, dimethyl sulfate
Reaction Conditions Acid catalyst, reflux, water removal Base (K2CO3), acetonitrile, moderate heat
Yield Generally good, depends on conditions High (~80%) for similar esters
Purification Washing, drying, recrystallization Extraction, chromatography
Scalability Industrially scalable Suitable for lab and scale-up
By-products/Impurities Water, possible side esters Methylated by-products, mesylate intermediates

Summary Table of Preparation Methods

Step Method 1: Direct Esterification Method 2: Alkylation via Dimethyl Sulfate
Starting Material p-Methoxybenzoic acid + pentadecanol p-Methoxybenzoic acid or derivative + dimethyl sulfate
Catalyst/Base Acid catalyst (e.g., H2SO4) Potassium carbonate (K2CO3)
Solvent Toluene, xylene (for azeotropic water removal) Acetonitrile
Temperature Reflux (~110-140°C) 80°C
Reaction Time Several hours 3 hours
Work-up Neutralization, washing, drying Filtration, extraction, drying
Yield Moderate to high (dependent on conditions) ~80% (for similar esters)
Purification Recrystallization, chromatography Chromatography, recrystallization

This comprehensive review of preparation methods for this compound integrates data from patents and peer-reviewed literature, providing a professional and authoritative resource for researchers and industrial chemists. The methods emphasize the importance of precursor purity, reaction control, and tailored purification to meet the stringent requirements of various application fields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Methoxybenzoic acid, pentadecyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the interactions of esters with biological membranes and enzymes.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ester linkage provides emollient properties, making it suitable for use in skin creams and lotions .

Mechanism of Action

The mechanism of action of p-Methoxybenzoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes. The ester group can undergo hydrolysis to release p-Methoxybenzoic acid and pentadecanol, which can then participate in various biochemical pathways. The methoxy group can influence the electron distribution in the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Benzoic Acid Esters with Varying Alkyl Chains

a. Tridecyl and Tetradecyl Benzoate

  • Structural Differences : These esters lack the methoxy group on the benzene ring and differ in alkyl chain length (C13 and C14, respectively).
  • Occurrence : Found in the essential oils of Cystoseira compressa (Adriatic Sea brown algae), with seasonal variations (highest in June: tridecyl benzoate at 4.37%, pentadecyl benzoate unspecified) .
  • Environmental Response: In R. semenowii, benzoic acid tridecyl ester increases under osmotic and cold stress, while pentadecyl ester accumulates in roots under water and cold stress but disappears in shoots .

b. Heptyl and Hexadecyl Benzoate

  • Functional Differences : Shorter alkyl chains (C7 and C16) reduce hydrophobicity compared to the C15 chain in p-methoxybenzoic acid, pentadecyl ester.
  • Biological Activity: Benzoic acid heptyl ester is detected in R. semenowii roots under cold stress but absent in shoots, highlighting tissue-specific distribution .

Table 1: Benzoic Acid Esters in Plant Extracts

Compound Source Concentration (%) Key Features Reference
This compound Olea europaea leaves 1.34 Methoxy group, C15 chain
Benzoic acid, tridecyl ester Cystoseira compressa 4.37 (June sample) No methoxy, C13 chain
Benzoic acid, heptyl ester R. semenowii roots Variable Stress-induced accumulation

Pentadecyl Esters of Other Carboxylic Acids

a. Valeric Acid, Pentadecyl Ester

  • Structure : A straight-chain fatty acid (C5) esterified with C15 alcohol.
  • This contrasts with the aromatic backbone of this compound, which may confer different bioactivity.

b. 2-Propenoic Acid, Pentadecyl Ester (Pentadecyl Acrylate)

  • Structure : An acrylic acid derivative with a C15 chain.
  • Activity: Exhibited anti-Trypanosoma cruzi activity (22.1% peak area in Bidens pilosa extract) . The α,β-unsaturated ester group enhances reactivity compared to the stable aromatic system of p-methoxybenzoic acid derivatives.

c. Oxalic Acid, Allyl Pentadecyl Ester

  • Structure : A dicarboxylic acid ester with allyl and pentadecyl groups.
  • Occurrence: Detected in oat bran volatiles (1.26% in pretreated samples) .

Table 2: Pentadecyl Esters of Diverse Carboxylic Acids

Compound Source/Application Key Features Biological Activity Reference
Valeric acid, pentadecyl ester Tecoma plants Fatty acid ester Antiviral (in silico)
Pentadecyl acrylate Bidens pilosa α,β-unsaturated ester Anti-Trypanosoma
Oxalic acid, allyl pentadecyl ester Oat bran volatiles Dicarboxylic acid ester Not specified

Glycosylated Benzoic Acid Derivatives

Aquastatin C

  • Structure: A glycoside of 2-hydroxy-6-pentadecyl benzoic acid methyl ester, featuring a β-galactopyranoside group .
  • Comparison: The glycosylation and hydroxylation enhance solubility and likely modify antimicrobial activity compared to the non-glycosylated, methoxylated this compound. Aquastatin C also includes a methyl ester, adding another functional group absent in the reference compound.

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